Product packaging for Ergosta-7,22-diene-2,3,9-triol(Cat. No.:CAS No. 138329-21-2)

Ergosta-7,22-diene-2,3,9-triol

Cat. No.: B238103
CAS No.: 138329-21-2
M. Wt: 430.7 g/mol
InChI Key: RVWGLBNUTMYAOL-DUYJRRCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergosta-7,22-diene-2,3,9-triol is a bioactive ergostane-type sterol isolated from the medicinal mushroom Ganoderma lucidum . This compound has demonstrated significant research value in oncology for its potent ability to induce apoptosis in human cancer cell lines. In studies using HL-60 human promyelocytic leukemia cells, this compound activated the intrinsic apoptotic pathway, characterized by DNA fragmentation, increased caspase-3 activity, and the cleavage of procaspase-3 and poly(ADP-ribose) polymerase (PARP) into their active forms . Furthermore, in vivo research has shown that administration of this compound can significantly inhibit tumor growth, underscoring its potential as a lead compound for developing antitumor agents . As a structural analog of ergosterol, it belongs to a class of compounds known for diverse bioactivities . Researchers can utilize this high-purity compound to further explore programmed cell death mechanisms, investigate signaling pathways in various cancer models, and study the structure-activity relationships of natural sterols. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B238103 Ergosta-7,22-diene-2,3,9-triol CAS No. 138329-21-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

138329-21-2

Molecular Formula

C11H10N2O2

Molecular Weight

430.7 g/mol

IUPAC Name

(2S,3S,9S,10S,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-2,3,9-triol

InChI

InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)21-11-12-22-23-10-9-20-15-24(29)25(30)16-27(20,6)28(23,31)14-13-26(21,22)5/h7-8,10,17-22,24-25,29-31H,9,11-16H2,1-6H3/b8-7+/t18-,19+,20?,21+,22-,24-,25-,26+,27-,28+/m0/s1

InChI Key

RVWGLBNUTMYAOL-DUYJRRCNSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CCC4C3(CC(C(C4)O)O)C)O)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3(C2=CCC4[C@@]3(C[C@@H]([C@H](C4)O)O)C)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CCC4C3(CC(C(C4)O)O)C)O)C

Synonyms

ERGDTL
ergosta-7,22-diene-2,3,9-triol

Origin of Product

United States

Occurrence and Advanced Isolation Methodologies for Ergosta 7,22 Diene 2,3,9 Triol

The steroidal compound Ergosta-7,22-diene-2,3,9-triol is a naturally occurring metabolite that has been identified in various biological systems. Its presence is most prominently documented in the fungal kingdom, where it is biosynthesized by a range of species. The isolation and purification of this compound require a multi-step approach involving precise extraction and chromatographic techniques.

Natural Sources and Ecological Distribution

Fungal Species as Primary Producers of this compound

This compound has been isolated and identified from several species of fungi, establishing them as primary producers of this compound. Notably, it has been found in the fruiting bodies of various medicinal mushrooms.

One of the well-documented sources is the fungus Ganoderma lucidum, a mushroom with a long history of use in traditional medicine. nih.gov Research has led to the isolation of this compound from its fruiting bodies. Another species of the same genus, Ganoderma philippii, has also been shown to produce this triol. The compound was successfully isolated from this fungus through a combination of silica (B1680970) gel and Sephadex LH-20 column chromatography.

Furthermore, a study focusing on the symbiotic relationship between Polyporus umbellatus and Armillaria mellea identified this compound as one of the metabolites present in the co-culture. nih.gov The soil-associated fungus Penicillium herquei is another producer of this compound.

The following table summarizes the fungal species that have been identified as producers of this compound.

Fungal SpeciesCommon NamePart of Fungus
Ganoderma lucidumReishi mushroomFruiting body
Ganoderma philippii-Not specified
Polyporus umbellatus (in symbiosis with Armillaria mellea)Lumpy bracketSclerotia
Penicillium herquei-Mycelium

Identification in Other Biological Systems

Beyond the fungal kingdom, this compound has been detected in other biological contexts, suggesting a broader ecological distribution. A methyl ether derivative of the compound has been identified in extracts from rice (Oryza sativa). google.com This finding indicates that plants or their associated microorganisms may also have the metabolic pathways to produce this sterol.

In a different context, a metabolomic analysis of a mouse model for psoriasis revealed the presence of (2β,3α,9α,24R)-Ergosta-7,22-diene-2,3,9-triol in skin samples. mdpi.comresearchgate.net

Optimized Extraction and Purification Techniques for this compound

The isolation of this compound from its natural sources necessitates a systematic approach to extraction and purification. The methodologies are designed to efficiently separate the compound from a complex mixture of other metabolites.

Solvent Extraction Methods and Optimization

The initial step in the isolation process is the extraction of the compound from the biomass. The choice of solvent is critical and is typically based on the polarity of the target molecule. For sterols like this compound, a range of organic solvents have been effectively utilized.

Commonly employed solvents include methanol, ethanol, chloroform (B151607), and ethyl acetate. For instance, the extraction from the fruiting bodies of Xerula furfuracea, a source of related ergosterol (B1671047) derivatives, was performed using methanol. jmb.or.kr In the case of rice, a patent describes the use of methanol, ethanol, propanol, or water for extraction. google.com The optimization of this step can involve adjusting the solvent-to-solid ratio, extraction time, and temperature to maximize the yield of the desired compound.

Chromatographic Separation Methodologies

Following extraction, the crude extract, which contains a multitude of compounds, is subjected to chromatographic separation. This is a crucial step for the purification of this compound.

Column Chromatography: This is a fundamental technique used for the initial fractionation of the extract. Silica gel is a commonly used stationary phase due to its effectiveness in separating compounds based on polarity. For example, the isolation of compounds from Ganoderma philippii involved silica gel column chromatography. Another effective stationary phase is Sephadex LH-20, which separates molecules based on size and is particularly useful for purifying lipophilic compounds like sterols.

High-Performance Liquid Chromatography (HPLC): For a higher degree of purification, HPLC is often employed. Reversed-phase columns, such as C18, are frequently used for the separation of ergosterol derivatives. The mobile phase typically consists of a mixture of solvents like acetonitrile (B52724), methanol, and water. A gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with similar polarities. In the analysis of metabolites from Polyporus umbellatus, a UPLC-MS system with a C18 column and a mobile phase of water and acetonitrile with 0.1% formic acid was used. nih.gov

The following table provides an example of HPLC conditions used for the analysis of related ergosterol compounds, which can be adapted for this compound.

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (often with additives like formic acid)
Flow Rate Typically 1.0 mL/min
Detection UV detector (wavelengths can be optimized based on the compound's absorbance)
Column Temperature Controlled, for example, at 30°C

Crystallization and Further Purification Strategies

The final step in obtaining a highly pure sample of this compound is often crystallization. This process involves dissolving the partially purified compound in a suitable solvent or solvent mixture and then changing the conditions (e.g., cooling, slow evaporation) to induce the formation of crystals.

For ergosterol and its derivatives, various solvent systems have been explored for crystallization. A mixture of acetone (B3395972) and ether has been patented for the purification of ergosterol. google.com Another study investigated the use of hexane (B92381) for the crystallization of ergosterol, noting that the morphology of the crystals could be influenced by the water content in the solvent. researchgate.net The selection of the appropriate solvent system is critical for obtaining high-purity crystals of this compound.

Structural Elucidation Methodologies and Stereochemical Assignment of Ergosta 7,22 Diene 2,3,9 Triol

Spectroscopic Techniques for Comprehensive Structural Determination

Spectroscopic methods form the cornerstone of structural elucidation in modern organic chemistry. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For Ergosta-7,22-diene-2,3,9-triol, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments would be employed to map out the carbon skeleton and the placement of protons and functional groups.

¹H NMR spectroscopy provides information about the chemical environment of protons, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). In the case of this compound isolated from Ganoderma lucidum, the ¹H NMR spectrum, recorded in a mixture of deuterated chloroform (B151607) and methanol, revealed characteristic signals for the steroidal nucleus and the side chain. sci-hub.se

¹³C NMR spectroscopy provides a count of the number of unique carbon atoms in the molecule and information about their chemical environment (e.g., alkane, alkene, alcohol). The ¹³C NMR data for this compound shows 28 distinct carbon signals, consistent with its molecular formula. sci-hub.se

Interactive Table of ¹³C NMR Data for this compound:

Carbon AtomChemical Shift (ppm)
137.1
270.3
376.8
438.0
545.9
628.5
7117.1
8145.4
975.3
1039.4
1123.1
1228.1
1344.1
1455.1
1521.9
1628.1
1756.1
1812.7
1918.2
2040.4
2121.1
22135.5
23132.1
2442.8
2533.1
2619.7
2720.0
2817.6
Data sourced from Lin et al., 1988. sci-hub.se

High-Resolution Mass Spectrometry (HR-MS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the molecular formula. For this compound, the electron impact mass spectrum (EIMS) showed a molecular ion peak [M]⁺ at m/z 430. sci-hub.se This corresponds to the molecular formula C₂₈H₄₆O₃.

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Key fragments observed for this compound include ions resulting from the loss of water molecules ([M - H₂O]⁺ at m/z 412), and fragments arising from the cleavage of the side chain. sci-hub.se For instance, ions at m/z 287, 269, and 251 correspond to the loss of the side chain followed by successive losses of water molecules from the steroidal nucleus. sci-hub.se This fragmentation pattern is characteristic of sterols and helps to confirm the nature of the side chain and the presence of hydroxyl groups on the ring system.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound, recorded using a potassium bromide (KBr) pellet, displays a broad absorption band around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of hydroxyl groups. sci-hub.se Other observed bands at 1460, 1390, and 1375 cm⁻¹ are consistent with the presence of a steroidal framework. sci-hub.se

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems (alternating double and single bonds) within a molecule. While not explicitly detailed for this specific isomer in the available literature, for a compound with isolated double bonds at the 7 and 22 positions, significant absorption in the standard UV-Vis range would not be expected. This is in contrast to ergosterols with conjugated diene systems, which typically show strong UV absorption. nih.gov

Biosynthetic Pathways and Mechanistic Enzymology of Ergosta 7,22 Diene 2,3,9 Triol

Precursor Identification and Elucidation of Early Steps in Ergostane (B1235598) Biosynthesis

The journey to Ergosta-7,22-diene-2,3,9-triol begins with the universal building blocks of isoprenoid biosynthesis. The pathway is initiated from acetyl-CoA, which is converted to mevalonate (B85504). The mevalonate pathway is a critical metabolic route that produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon cornerstones of all isoprenoids.

Following the formation of these precursors, a series of condensation reactions leads to the synthesis of farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation to form squalene (B77637), a 30-carbon linear hydrocarbon. The cyclization of squalene, catalyzed by squalene epoxidase and subsequently lanosterol (B1674476) synthase, marks a crucial branching point, leading to the formation of lanosterol, the first cyclic precursor of all steroids in fungi and animals.

Lanosterol then undergoes a series of demethylations, isomerizations, and desaturations to yield various sterol end products. The ergostane skeleton, characteristic of fungal sterols, is formed through these modifications. A key step differentiating fungal from mammalian sterol synthesis is the methylation at the C-24 position of the sterol side chain, a reaction catalyzed by sterol C-24 methyltransferase (ERG6). This methylation event is a hallmark of the ergosterol (B1671047) pathway and is fundamental to the formation of the ergostane framework that underpins this compound.

Enzymatic Transformations and Key Enzymes Involved in the Biosynthesis of this compound

The conversion of a basic ergostane precursor into this compound involves specific hydroxylation events at positions C-2, C-3, and C-9 of the steroid nucleus. While the precise, step-by-step enzymatic sequence leading to this specific triol has not been fully elucidated, evidence points to the involvement of a series of oxygenase enzymes, particularly from the cytochrome P450 (CYP) superfamily. nih.gov

Fungal genomes are rich in CYP genes, which are known to catalyze a wide array of oxidative reactions, including the hydroxylation of steroidal skeletons. nih.gov The formation of this compound likely proceeds from a precursor such as ergosterol or a closely related ergostadiene. The introduction of hydroxyl groups is a critical step in diversifying the biological activities of sterols.

A study on the fungus Polyporus umbellatus, where this compound has been identified, revealed the upregulation of several genes in the ergosterol biosynthesis pathway during periods of increased steroid production. nih.govnih.gov Notably, the genes encoding C-8 sterol isomerase (ERG2), sterol 22-desaturase (ERG5), and sterol C-24 methyltransferase (ERG6) were found to be upregulated. nih.govnih.gov While these enzymes are part of the core ergosterol pathway, their increased expression suggests a heightened flux through the pathway, providing the necessary precursors for further modification into compounds like this compound.

The specific enzymes responsible for the hydroxylation at C-2, C-3, and C-9 are likely specialized cytochrome P450 monooxygenases. The identification and characterization of these specific P450s remain an active area of research. It is plausible that a series of sequential or concerted hydroxylation reactions, each catalyzed by a distinct or a multifunctional P450 enzyme, leads to the final tri-hydroxylated product.

Table 1: Key Enzyme Families Implicated in Ergostane Biosynthesis

Enzyme FamilyGeneral Function in Ergostane BiosynthesisPotential Role in this compound Formation
Squalene EpoxidaseCatalyzes the epoxidation of squalene to 2,3-oxidosqualene (B107256).Early precursor formation.
Lanosterol SynthaseCatalyzes the cyclization of 2,3-oxidosqualene to lanosterol.Formation of the core steroid nucleus.
Sterol Demethylases (e.g., ERG11/CYP51)Remove methyl groups from the lanosterol skeleton.Modification of the core steroid nucleus.
Sterol Isomerases (e.g., ERG2)Catalyze the migration of double bonds within the steroid rings.Formation of the Δ7 double bond.
Sterol Desaturases (e.g., ERG5)Introduce double bonds into the sterol structure.Formation of the Δ22 double bond in the side chain.
Sterol Methyltransferases (e.g., ERG6)Add a methyl group at the C-24 position.Defines the ergostane side chain structure.
Cytochrome P450 MonooxygenasesCatalyze a wide range of oxidative reactions, including hydroxylations.Introduction of hydroxyl groups at C-2, C-3, and C-9.

Molecular and Genetic Basis of Biosynthetic Regulation

The biosynthesis of ergostane-type steroids is a highly regulated process, controlled at the transcriptional level to meet the cell's metabolic needs and respond to environmental cues. The expression of the ERG genes is governed by a network of transcription factors. In many fungi, the sterol regulatory element-binding proteins (SREBPs) play a central role. mdpi.com These transcription factors can sense the levels of sterols in the cell and accordingly upregulate or downregulate the expression of ERG genes. mdpi.com

In Ganoderma lucidum, a well-known producer of diverse ergostane derivatives, the expression of genes involved in triterpenoid (B12794562) and steroid biosynthesis has been shown to be developmentally regulated. mdpi.com Transcriptomic studies have revealed that the expression of key enzymes like 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and lanosterol synthase, which are crucial for precursor supply, is tightly controlled. scielo.org.mx

Furthermore, external stimuli can influence the production of these compounds. For instance, the symbiotic relationship between Polyporus umbellatus and Armillaria mellea leads to an increased production of steroids, including this compound, which is correlated with the upregulation of ERG genes. nih.govnih.gov This suggests that signaling molecules exchanged between the two fungi can trigger the transcriptional activation of the biosynthetic pathway.

The regulation of the specific hydroxylases that are presumed to act late in the pathway to produce this compound is likely also under strict control, ensuring that this specific metabolite is produced under appropriate conditions. Identifying the specific transcription factors and signaling pathways that control these hydroxylases is a key area for future research.

Biotechnological Strategies for Controlled or Enhanced Production of this compound

The unique structure and potential bioactivities of this compound make it a target for biotechnological production. Several strategies can be envisioned to enhance its yield, drawing from established methods for other fungal secondary metabolites.

Table 2: Biotechnological Approaches for Enhanced Production

StrategyDescriptionPotential Application for this compound
Fermentation Optimization Manipulating culture conditions such as medium composition, pH, temperature, and aeration to maximize the production by the native fungal strain.Optimizing the growth conditions for fungi known to produce the compound, such as Polyporus umbellatus, could lead to higher yields.
Metabolic Engineering Overexpressing genes encoding rate-limiting enzymes in the biosynthetic pathway or knocking out genes of competing pathways.Overexpression of key precursor-supplying enzymes (e.g., HMGR, lanosterol synthase) and the specific hydroxylases (once identified) could significantly increase production. nih.gov
Heterologous Expression Transferring the entire biosynthetic pathway or key enzymes into a more tractable host organism, such as Saccharomyces cerevisiae or Escherichia coli.Once the genes for the specific hydroxylases are identified, they could be expressed in a high-producing yeast strain that already synthesizes a suitable ergostane precursor. nih.govnih.gov
Co-culturing Growing the producing fungus with another microorganism that elicits the production of the desired compound.Mimicking the natural symbiotic relationship, for example between P. umbellatus and A. mellea, in a controlled fermentation environment could stimulate biosynthesis.
Elicitation Adding small molecules (elicitors) to the culture that trigger the expression of secondary metabolite biosynthetic genes.Screening for chemical elicitors that specifically upregulate the production of this compound.

The successful application of these strategies hinges on a deeper understanding of the biosynthetic pathway and its regulation. The identification of the specific hydroxylating enzymes is a critical next step that will unlock the full potential of metabolic and genetic engineering approaches for the sustainable and controlled production of this compound.

Chemical Synthesis and Structural Modification Strategies for Ergosta 7,22 Diene 2,3,9 Triol

Total Synthesis Approaches to Ergosta-7,22-diene-2,3,9-triol

A total synthesis of this compound would involve the construction of the tetracyclic ergostane (B1235598) skeleton and the stereoselective introduction of the requisite functional groups from simple, achiral starting materials.

A plausible retrosynthetic analysis of this compound would begin by disconnecting the complex side chain and the functional groups on the steroid nucleus. Key disconnections could include:

Side Chain Coupling: The C17 side chain could be introduced via a Wittig-type reaction or a Julia olefination to form the C22-C23 double bond. This would lead to a C17-keto steroid intermediate.

Ring C and D Formation: The D-ring could be formed through an intramolecular aldol (B89426) condensation or a similar cyclization strategy from a precursor containing the A, B, and C rings.

Ring A and B Construction: The A and B rings could be assembled using a variety of methods, such as the Robinson annulation, to construct the core steroidal framework.

Hydroxyl Group Introduction: The hydroxyl groups at C-2, C-3, and C-9 could be introduced at various stages of the synthesis. The C-2 and C-3 hydroxyls might be installed via dihydroxylation of a C-2, C-3 double bond, while the C-9 hydroxyl, being at an allylic position to the C-7 double bond, could be introduced via an allylic oxidation.

A simplified retrosynthetic pathway is depicted below:

Target Molecule Key Disconnections Potential Precursors
This compoundSide chain, Hydroxyl groups, Ring D, Rings A/BC17-keto steroid, A/B/C-ring system, Simpler cyclic and acyclic precursors

Achieving the correct stereochemistry at the multiple chiral centers of this compound would be a critical challenge. Key stereoselective strategies could include:

Chiral Pool Synthesis: Utilizing a chiral starting material, such as a derivative of a naturally occurring steroid, to provide the initial stereochemical information.

Asymmetric Catalysis: Employing chiral catalysts for key bond-forming reactions, such as asymmetric hydrogenation or asymmetric aldol reactions, to set the desired stereocenters.

Substrate-Controlled Reactions: Leveraging the existing stereochemistry of an intermediate to direct the stereochemical outcome of subsequent reactions. For example, the stereochemistry of the C-10 and C-13 methyl groups would influence the facial selectivity of reactions on the steroid nucleus.

The stereoselective introduction of the hydroxyl groups would require careful selection of reagents. For instance, a Sharpless asymmetric dihydroxylation could be considered for the C-2 and C-3 positions, while a stereoselective allylic oxidation using selenium dioxide or a transition-metal catalyst could install the C-9 hydroxyl group.

Semisynthesis of this compound from Structurally Related Steroids

A more practical and common approach to obtaining complex steroids is through the semisynthesis from readily available natural precursors. Ergosterol (B1671047), with its ergostane skeleton and the C-7 and C-22 double bonds, would be an ideal starting material.

A hypothetical semisynthetic route from ergosterol could involve the following key transformations:

Protection of the C-3 Hydroxyl Group: The C-3 hydroxyl group of ergosterol would first be protected to prevent its interference in subsequent reactions.

Introduction of the C-2 and C-3 Dihydroxyl Groups: The protected ergosterol could be subjected to reactions to introduce a double bond at C-2, followed by dihydroxylation. Alternatively, direct oxidation of the C-3 hydroxyl to a ketone, followed by alpha-hydroxylation and reduction, could be explored.

Introduction of the C-9 Hydroxyl Group: The most challenging step would be the regioselective and stereoselective introduction of the hydroxyl group at the C-9 position. This could potentially be achieved through an allylic oxidation of the C-7 double bond. The presence of the conjugated diene system in ergosterol (C-5 and C-7) would need to be considered, and selective reactions would be necessary. One approach could be the protection of the C-5, C-7 diene system, for example, through a Diels-Alder reaction, followed by functionalization at C-9 and subsequent deprotection.

Starting Material Key Transformation Steps Target Functionality
ErgosterolProtection, Oxidation/Hydroxylation, Allylic OxidationC-2, C-3, and C-9 triol

Design and Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound would be crucial for structure-activity relationship (SAR) studies. These modifications would typically focus on the hydroxyl groups and the diene system.

The three hydroxyl groups offer multiple sites for modification. Standard organic chemistry reactions could be employed to synthesize a variety of derivatives:

Esterification and Etherification: The hydroxyl groups could be converted to esters or ethers to modulate the lipophilicity and pharmacokinetic properties of the molecule. Selective protection and deprotection strategies would be necessary to modify a specific hydroxyl group.

Oxidation: The secondary hydroxyl groups at C-2 and C-3 could be oxidized to the corresponding ketones, which could then serve as handles for further functionalization.

Glycosylation: Attachment of sugar moieties to the hydroxyl groups could lead to glycosylated derivatives with potentially altered biological activities and solubility.

Modification Type Reagents and Conditions Resulting Derivative
EsterificationAcyl chloride or anhydride, baseEster derivative
EtherificationAlkyl halide, baseEther derivative
OxidationPCC, DMP, or Swern oxidationKetone derivative
GlycosylationGlycosyl donor, promoterGlycoside derivative

The C-7 and C-22 double bonds are also key features for structural modification.

Hydrogenation: Selective hydrogenation of one or both double bonds would yield dihydro and tetrahydro derivatives. The choice of catalyst (e.g., Wilkinson's catalyst for selective hydrogenation) would be critical.

Epoxidation: Treatment with peroxy acids could lead to the formation of epoxides at either the C-7, C-8 or C-22, C-23 positions. The regioselectivity would depend on the steric and electronic environment of the double bonds.

Diels-Alder Reactions: The C-7 double bond, as part of a diene system (if the C-5 double bond is present, as in ergosterol), could participate in Diels-Alder reactions to form novel cyclic adducts.

These modifications would allow for a systematic exploration of the structural requirements for any observed biological activity of the parent compound.

Side Chain Engineering and Structural Diversification

The synthesis of analogs of this compound with modified side chains represents a key strategy to enhance its therapeutic index and to probe the molecular interactions governing its biological activity. While specific synthetic routes for the side-chain modification of this particular triol are not extensively detailed in publicly available literature, general principles of steroid chemistry provide a roadmap for such endeavors. Ergosterol, a readily available fungal sterol, serves as a common starting material for the semi-synthesis of various ergostane-type steroids.

Strategies for side chain engineering can be broadly categorized into several approaches:

Modification of Existing Functionality: The native side chain of ergosterol contains a double bond at C22-C23. This functionality is a versatile handle for a variety of chemical transformations. Epoxidation of the double bond, followed by regioselective and stereoselective ring-opening reactions, can introduce new hydroxyl groups or other functionalities at the C22 and C23 positions. For instance, treatment with meta-chloroperoxybenzoic acid (m-CPBA) can yield a mixture of epoxides, which can then be opened under acidic or basic conditions to afford diols.

Oxidative Cleavage and Reconstitution: The C22-C23 double bond can be subjected to oxidative cleavage using reagents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) to yield aldehydes or carboxylic acids. These intermediates can then be used as anchor points to build novel side chains through reactions such as Wittig olefination, Grignard reactions, or aldol condensations. This approach allows for significant diversification, including the introduction of aromatic rings, heterocyclic systems, or chains of varying lengths and polarities.

Cross-Metathesis Reactions: Olefin cross-metathesis, a powerful tool in modern organic synthesis, can be employed to directly modify the side chain. By reacting the C22-C23 double bond with other olefins in the presence of a suitable catalyst (e.g., Grubbs' catalyst), a wide array of new side chains can be installed in a controlled manner.

These synthetic strategies enable the generation of a library of this compound analogs with diverse side chains, which is crucial for systematic structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies Derived from Synthetic Analogs in Pre-clinical Contexts

The preclinical evaluation of synthetic analogs of this compound is essential to elucidate the key structural features required for its anticancer activity. While comprehensive SAR studies on a wide range of side-chain modified analogs of this specific triol are still emerging, preliminary findings and data from related polyhydroxylated steroids offer valuable insights.

The parent compound, Ergosta-7,22-diene-2β,3α,9α-triol (EGDT), has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells and exhibit significant tumor growth inhibition in Lewis lung carcinoma (LLC)-inoculated mice. nih.gov This establishes a benchmark for the biological activity of its synthetic derivatives.

General SAR trends observed in the broader class of ergostane-type steroids suggest that:

Hydroxylation Pattern on the Steroid Nucleus: The number and stereochemistry of hydroxyl groups on the A, B, and C rings of the steroid core are critical for cytotoxic activity. The specific arrangement of the 2β, 3α, and 9α hydroxyl groups in the parent compound likely plays a significant role in its interaction with biological targets. Modifications to these groups, such as acetylation or oxidation, can provide insights into their importance. For example, the acetylation of hydroxyl groups in other cytotoxic steroids has been shown to decrease their activity, suggesting that free hydroxyls are necessary for interaction with target proteins.

Side Chain Structure and Polarity: The structure of the side chain significantly influences the biological activity of ergostane steroids. The introduction of additional polar groups, such as hydroxyls or amides, can modulate the compound's solubility, cell permeability, and interaction with molecular targets. For instance, studies on other steroid classes have shown that the length, branching, and presence of polar functionalities in the side chain can dramatically affect cytotoxicity and selectivity against different cancer cell lines.

The following table summarizes hypothetical SAR data based on the evaluation of synthetic analogs against a panel of cancer cell lines, illustrating potential trends:

Compound IDSide Chain ModificationCytotoxicity (IC₅₀ in µM)Observations
EGDT Unmodified5-15Parent compound with moderate to high cytotoxicity.
Analog 1 C22, C23-diol1-10Increased polarity may enhance activity in certain cell lines.
Analog 2 C24-phenyl10-50Introduction of a bulky aromatic group may decrease activity.
Analog 3 Truncated side chain (aldehyde at C22)>50A complete side chain appears to be necessary for activity.
Analog 4 C22-amino2-12Introduction of a basic nitrogen atom could lead to novel interactions.

It is important to note that these are illustrative examples, and rigorous preclinical testing is required to establish definitive SAR for this compound analogs. Such studies would involve screening a diverse library of synthetic compounds against a broad panel of cancer cell lines and in relevant animal models. The data generated would be invaluable for the rational design of more potent and selective anticancer agents based on the this compound scaffold.

Biological Activities and Molecular Mechanisms of Action of Ergosta 7,22 Diene 2,3,9 Triol Pre Clinical Investigations

Anti-inflammatory Modulatory Effects of Ergosta-7,22-diene-2,3,9-triol

There is no direct evidence from dedicated in vitro or in vivo studies to confirm the anti-inflammatory effects of this compound. The compound has been identified in broader studies investigating other substances.

Inhibition of Pro-inflammatory Cytokine and Mediator Production

No studies were found that directly test the effect of this compound on the production of pro-inflammatory cytokines and mediators. However, in a metabolomic analysis of an imiquimod-induced psoriasis-like mouse model, the administration of Kushenol F, a flavonoid with known anti-inflammatory properties, resulted in decreased levels of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, and others. In this same study, (2β,3α,9α,24R)-Ergosta-7,22-diene-2,3,9-triol was identified as one of many metabolites whose levels were downregulated in the skin tissue following treatment. mdpi.com

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT)

Direct research on the modulation of key inflammatory signaling pathways by this compound is absent. The compound's presence has been noted in studies where these pathways are discussed in the context of the primary substance being investigated. For instance, a study on the effects of dietary butyrate (B1204436) in weaning rabbits showed that butyrate could alleviate inflammation, partly by reducing the protein levels of p-NF-κB p65. nih.gov In the same study, a correlation analysis of the ileal metabolome and inflammatory factors revealed a significant negative correlation between the relative abundance of (2β,3α,9α,24R)-Ergosta-7,22-diene-2,3,9-triol and the expression of these inflammatory factors. researchgate.net Another study mentioned the JAK/STAT pathway in the context of psoriasis, but did not link it directly to this compound. mdpi.com

In Vitro Cellular Models of Inflammation Research

No published studies were identified that utilize in vitro cellular models of inflammation, such as macrophage cell lines (e.g., RAW 264.7), to specifically evaluate the anti-inflammatory potential of this compound.

In Vivo Animal Models of Inflammatory Conditions

While this compound has been detected in animal models of inflammation, these studies were not designed to assess its specific effects.

Psoriasis-like Mouse Model: In a study on imiquimod-induced psoriasis in mice, (2β,3α,9α,24R)-Ergosta-7,22-diene-2,3,9-triol was one of 161 metabolites identified in the skin, and its levels were observed to be downregulated in a group treated with the anti-inflammatory compound Kushenol F. mdpi.com

Weaning Rabbit Model: In a study investigating the effects of dietary butyrate on weaning rabbits, a metabolomic analysis of the ileum identified (2β,3α,9α,24R)-Ergosta-7,22-diene-2,3,9-triol. nih.govresearchgate.net A negative correlation was found between this compound and the expression of inflammatory factors in the intestine.

Antiproliferative and Cytotoxic Effects of this compound in Cancer Research

There is a lack of direct research investigating the antiproliferative and cytotoxic effects of this compound on cancer cells.

Induction of Apoptosis and Programmed Cell Death Mechanisms

No studies directly demonstrate that this compound induces apoptosis. The compound is mentioned in a study where metabolic pathways related to apoptosis were affected by dietary butyrate. nih.govresearchgate.net This study found that butyrate administration led to metabolic changes that were associated with decreased levels of apoptosis, but the specific role of this compound in this process was not elucidated. nih.gov

The table below summarizes the correlational findings from existing metabolomic studies.

Study ContextAnimal ModelInvestigated SubstanceObserved Change in this compoundAssociated Pathways Mentioned
Psoriasis-like InflammationMiceKushenol FDownregulated in skin tissueJAK/STAT, Sphingolipid Metabolism
Post-weaning Gut HealthRabbitsButyrateNegatively correlated with ileal inflammatory factorsNF-κB, Apoptosis Pathway

Mechanisms of Cell Cycle Arrest

Pre-clinical studies on this compound, often abbreviated as EGDT, have primarily highlighted its capacity to induce programmed cell death, or apoptosis, rather than direct cell cycle arrest. Investigations into its effect on human promyelocytic leukemia HL-60 cells demonstrated that the compound triggers the apoptotic process. nih.gov This is evidenced by key molecular events such as DNA fragmentation and the activation of caspase-3. nih.gov

Further immunoblotting analysis revealed that treatment with this compound leads to the cleavage of procaspase-3 and poly(ADP-ribose) polymerase (PARP) into their active forms. nih.gov The cleavage of these proteins is a hallmark of apoptosis, indicating that the compound's cytotoxic activity is mediated through the induction of this specific cell death pathway. While apoptosis and cell cycle arrest are interconnected processes in controlling cell fate, the primary mechanism elucidated for this compound is the direct activation of the apoptotic cascade.

Inhibition of Cell Proliferation, Migration, and Invasion in Cancer Cell Lines

The anti-proliferative effects of this compound have been linked to its ability to interfere with crucial signaling pathways that govern cell growth. Research indicates that the compound inhibits nasopharyngeal carcinoma cells by blocking the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov EGFR is a key receptor tyrosine kinase that, when activated, initiates downstream signaling cascades that promote cell proliferation, and its inhibition is a common strategy in cancer therapy. The induction of apoptosis, as detailed previously, is also a fundamental mechanism through which this compound inhibits the net proliferation of cancer cell populations. nih.govnih.gov

In Vitro Screening against Various Cancer Cell Lines

This compound has been evaluated for its cytotoxic and anti-proliferative activity against several human cancer cell lines in vitro. The compound was identified as a principal cytotoxic agent from the medicinal mushroom Ganoderma lucidum. nih.gov It has shown significant activity against human promyelocytic leukemia HL-60 cells, where it effectively induces apoptosis. nih.govnih.gov Furthermore, its inhibitory action has been observed in nasopharyngeal carcinoma cells. nih.gov One study reported a potent cytotoxic effect with an IC50 value of 1.5 µM, although the specific cancer cell line was not specified in the abstract. figshare.com

Cell LineCancer TypeObserved EffectReference
HL-60Human Promyelocytic LeukemiaInduction of apoptosis; DNA fragmentation; caspase-3 activation nih.gov
Nasopharyngeal Carcinoma CellsNasopharyngeal CancerInhibition of proliferation via EGFR pathway blockade nih.gov
Lewis Lung Carcinoma (LLC)Lung Cancer (Murine)Inhibition of tumor growth in vivo, implying in vitro sensitivity nih.gov

In Vivo Tumor Growth Inhibition in Xenograft and Syngeneic Animal Models

The anti-tumor potential of this compound has been confirmed in an in vivo setting using a syngeneic mouse model. nih.gov In these models, the tumor cells and the host animal are from the same inbred strain, allowing for the study of a therapeutic agent in the context of a competent immune system. semanticscholar.org

Specifically, the administration of this compound to mice inoculated with Lewis lung carcinoma (LLC) cells resulted in a significant inhibition of tumor growth. nih.gov The Lewis lung carcinoma model is a widely used syngeneic model for studying cancer therapies. windows.net This finding suggests that the compound is effective at controlling tumor progression in a living organism and that its anti-tumor activity may involve interactions with the host's immune system. nih.gov

Antioxidant Properties and Reactive Oxygen Species Scavenging by this compound

Direct Free Radical Scavenging Mechanisms

Based on a review of the available pre-clinical literature, specific studies detailing the direct free radical scavenging mechanisms of the isolated compound this compound are not prominently documented. While various extracts from natural sources containing this and other sterols exhibit antioxidant activity, the direct quenching of radicals such as DPPH or ABTS by this specific molecule has not been explicitly characterized.

Modulation of Endogenous Antioxidant Enzyme Systems

Similarly, while broader extracts like Ganoderma lucidum spore oil (GLSO) have been shown to modulate endogenous antioxidant systems by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), the direct effect of purified this compound on these enzymatic systems has not been specifically isolated and reported in the reviewed scientific literature. nih.gov The antioxidant effects noted in other related but distinct ergosterol (B1671047) compounds cannot be directly attributed to this compound without specific investigation. nih.gov

In Vitro and Cellular Assays for Antioxidant Capacity

Currently, there is a lack of specific data from in vitro and cellular assays to definitively characterize the antioxidant capacity of this compound. Standard antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, or the Oxygen Radical Absorbance Capacity (ORAC) assay have not been reported for this specific compound. While other ergostane (B1235598) steroids have demonstrated antioxidant potential, direct evidence for this compound is not available.

Immunomodulatory Activities of this compound

The immunomodulatory activities of this compound are not well-documented in scientific literature. Research on the effects of this specific compound on key immunological processes is sparse.

Effects on Lymphocyte Activation and Proliferation

There is currently no available data from pre-clinical studies investigating the direct effects of this compound on lymphocyte activation and proliferation.

Modulation of Immune Cell Subsets and Phenotypes

Information regarding the modulation of immune cell subsets and phenotypes, such as the effects on T-cell and B-cell populations, following treatment with this compound is not available in published research.

Regulation of Cytokine and Chemokine Production by Immune Cells

Specific studies detailing the regulation of cytokine and chemokine production (e.g., TNF-α, IL-6, IL-10) by immune cells in response to this compound have not been identified. While extracts from Ganoderma lucidum containing various ergostane steroids have been shown to modulate cytokine production, the specific contribution of this compound to these effects has not been isolated.

Antimicrobial Properties of this compound

The antimicrobial properties of this compound have not been extensively investigated.

Antibacterial Activity (e.g., Gram-positive and Gram-negative bacteria)

There is no specific data available, such as Minimum Inhibitory Concentration (MIC) values, to quantify the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. While some ergostane steroids have been reported to possess antibacterial properties, this has not been specifically demonstrated for this compound.

Antifungal Activity against Pathogenic and Non-pathogenic Fungi

There is currently no scientific literature available that specifically investigates or reports on the antifungal activity of this compound against either pathogenic or non-pathogenic fungi. While other ergosterol derivatives have been studied for their effects on fungal membranes, such data is not available for this particular triol. ontosight.ai

Antiviral Activity

Specific studies detailing the antiviral activity of this compound are not available in the current body of scientific research. Although various compounds isolated from Ganoderma species have been investigated for antiviral properties, including against HIV, these activities have not been specifically attributed to this compound. mycosphere.orgsci-hub.se

Proposed Mechanisms of Microbial Inhibition

Consistent with the lack of data on its antifungal and antiviral activities, there is no available research on the proposed mechanisms of microbial inhibition for this compound, such as membrane disruption or other modes of action.

Identification of Molecular Targets and Receptor Interactions of this compound

The primary molecular target for this compound that has been identified in pre-clinical studies is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. tiprpress.com Research has shown that this compound, also referred to as EGDT, inhibits nasopharyngeal carcinoma (NPC) cells by downregulating the protein and mRNA levels of EGFR. tiprpress.com This, in turn, affects the downstream RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. tiprpress.com

In the context of its apoptotic effects on human myelocytic HL-60 leukemia cells, this compound has been shown to activate caspase-3 and lead to the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov This indicates that its mechanism of inducing cell death involves the classical caspase-dependent apoptotic pathway. nih.gov

Beyond these findings in cancer cells, there is no further information available on other specific molecular targets or receptor interactions for this compound.

Pre-clinical Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Detailed pre-clinical pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) of this compound, are not available in the published literature.

The primary pharmacodynamic data comes from in vivo anti-tumor studies. In one study, the intraperitoneal administration of this compound to mice inoculated with Lewis lung carcinoma (LLC) resulted in a significant inhibition of tumor growth. nih.gov Another study demonstrated that it also exhibited a sound antitumor activity in a nasopharyngeal carcinoma xenograft model in vivo. tiprpress.com These findings suggest that the compound is biologically active in animal models of cancer.

Advanced Analytical Methodologies for Research and Quantification of Ergosta 7,22 Diene 2,3,9 Triol

Chromatographic Techniques for Trace Analysis and Quantification in Complex Matrices (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are the gold standard for the trace analysis and quantification of "Ergosta-7,22-diene-2,3,9-triol" due to their high selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the analysis of hydroxylated steroids like "this compound" directly from extracts with minimal sample preparation. Ultra-High-Performance Liquid Chromatography (UPLC) systems offer superior resolution and faster analysis times compared to conventional HPLC.

A study on the metabolomic changes in Polyporus umbellatus sclerotia identified "this compound" using UPLC-MS. nih.gov The compound was detected in positive ion mode, exhibiting a mass-to-charge ratio (m/z) of 395.3282, corresponding to the [M+H-2H₂O]⁺ ion, with a retention time of 8.24178 minutes. nih.gov While this study focused on identification, the provided data is invaluable for developing a quantitative LC-MS/MS method.

For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode would be employed. This involves selecting a specific precursor ion for "this compound" and monitoring its characteristic product ions after fragmentation. This enhances selectivity and reduces background noise, which is crucial for trace analysis in complex matrices like fungal extracts or biological fluids.

Table 1: Illustrative UPLC-MS Parameters for the Analysis of this compound

ParameterValueReference
Chromatography System UPLC nih.gov
Column Reversed-phase (e.g., C18) nih.gov
Mobile Phase Gradient of water and acetonitrile (B52724) with formic acid nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
Precursor Ion (m/z) 395.3282 ([M+H-2H₂O]⁺) nih.gov
Retention Time (min) 8.24178 nih.gov

This table is based on data from a metabolomics study and would require optimization for a validated quantitative method.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another robust technique for sterol analysis, offering high chromatographic resolution. up.ptnih.gov However, due to the low volatility of tri-hydroxylated steroids like "this compound", derivatization is a mandatory step to increase their thermal stability and improve chromatographic behavior. jfda-online.comsigmaaldrich.comnih.gov

Common derivatization reagents for hydroxyl groups are silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. jfda-online.comsigmaaldrich.comnih.gov For sterically hindered hydroxyl groups, which can be present in complex sterols, more reactive reagents or harsher reaction conditions might be necessary. sigmaaldrich.com Trifluoroacetate derivatives have also been shown to be effective for the analysis of stera-3β,5α,6β-triols, improving detector response and peak shape. mdpi.com

Once derivatized, the compound can be analyzed by GC-MS, typically using a nonpolar capillary column. The mass spectrum of the derivatized "this compound" would show a characteristic fragmentation pattern that can be used for identification and quantification.

Table 2: Typical GC-MS Derivatization and Analysis Conditions for Sterols

StepAgent/ConditionPurposeReference
Derivatization BSTFA, MSTFA, or Trifluoroacetic anhydrideIncrease volatility and thermal stability jfda-online.commdpi.com
GC Column Nonpolar (e.g., DB-5ms)Separate analytes based on boiling point up.pt
Ionization Mode Electron Ionization (EI)Generate reproducible fragmentation patterns nih.gov
Detection Mass Spectrometry (Scan or SIM mode)Identify and quantify based on mass-to-charge ratio nih.gov

These are general conditions for sterol analysis and would need to be optimized for this compound.

Spectrophotometric and Spectrofluorometric Assays for Research Applications

While chromatographic methods are superior for quantification, spectrophotometric and spectrofluorometric assays can be useful for high-throughput screening or for estimating total sterol content in research settings.

Spectrophotometric Assays:

Direct UV-Vis spectrophotometry for "this compound" is challenging due to the lack of a strong chromophore in its native structure. google.com Many sterols exhibit simple UV patterns with maximum absorption in the low UV range (around 210-220 nm), which can be prone to interference from other compounds in complex extracts. jmb.or.kr

However, some colorimetric assays, often involving strong acids and heat (like the Liebermann-Burchard reaction), can be used for the general determination of sterols. These reactions produce colored products that can be measured spectrophotometrically. It is important to note that these methods are generally not specific and would measure a broad range of sterols. Their applicability to "this compound" would require validation.

Spectrofluorometric Assays:

Native "this compound" is not expected to be fluorescent. However, spectrofluorometry can be employed in two ways:

Fluorescent Derivatization: The hydroxyl groups of the sterol can be reacted with a fluorescent tagging reagent. For instance, 1-anthroyl cyanide has been used to derivatize the hydroxyl group of various phytosterols, allowing for sensitive detection by HPLC with fluorescence detection. researchgate.net This approach could be adapted for "this compound".

Fluorescent Probes: Certain fluorescent probes, like filipin (B1216100), can bind to 3-β-hydroxysterols and exhibit a change in their fluorescence properties, which can be used for quantification. researchgate.net However, the specificity of filipin for different sterol structures can vary, and its applicability to "this compound" would need to be investigated. Some polyene sterols, such as dehydroergosterol, are intrinsically fluorescent and can be used as probes to study sterol transport. nih.govnih.gov

Hyphenated Techniques for Comprehensive Profiling of this compound and Metabolites

Hyphenated techniques are essential for the comprehensive profiling of "this compound" and its potential metabolites in biological systems. These methods combine the separation power of chromatography with the identification capabilities of spectroscopy.

LC-MS/MS and GC-MS in Metabolomics:

LC-MS/MS and GC-MS are the cornerstones of metabolomics studies for the non-targeted and targeted analysis of secondary metabolites in fungi, including sterols. up.ptmdpi.comresearchgate.netdtu.dkplos.org In a non-targeted approach, the instrument acquires data over a wide mass range, and sophisticated software is used to identify potential metabolites by comparing their mass spectra and retention times to spectral libraries and databases. The study that identified "this compound" utilized such a UPLC-MS-based metabolomics approach. nih.gov

For a more targeted approach, a list of known or suspected metabolites of "this compound" would be created, and the LC-MS/MS or GC-MS method would be optimized for their detection and quantification. This would involve developing specific MRM transitions for each metabolite.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS):

For extremely complex samples, GCxGC-MS offers a significant increase in peak capacity and resolution compared to conventional GC-MS. This technique uses two columns with different stationary phases, providing a much more detailed separation of the components in an extract. This could be particularly useful for separating isomeric sterol metabolites.

Advanced Sample Preparation Strategies for Analytical Accuracy

The accuracy of any analytical method for "this compound" heavily relies on the sample preparation strategy. The goal is to efficiently extract the analyte from the matrix, remove interfering substances, and concentrate it to a level suitable for detection.

Extraction:

For fungal matrices, initial extraction is typically performed with organic solvents like methanol, ethanol, or chloroform (B151607)/methanol mixtures. nih.govipb.pt For solid samples, ultrasonication or Soxhlet extraction can be employed to improve efficiency.

Clean-up and Concentration:

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up complex extracts and isolating specific classes of compounds. For a polar compound like "this compound", reversed-phase SPE cartridges (e.g., C18 or polymeric sorbents like Oasis HLB) are suitable. lcms.czrsc.org The sample is loaded onto the cartridge, interfering substances are washed away with a weak solvent, and the target analyte is then eluted with a stronger organic solvent.

A novel SPE technique using a β-cyclodextrin polymer has shown excellent recovery for hydroxylated steroids from urine samples. nih.govyonsei.ac.kr This method takes advantage of the formation of inclusion complexes and could be highly effective for "this compound" due to its hydroxyl groups. nih.govyonsei.ac.kr

Table 3: Example of a Solid-Phase Extraction Protocol for Hydroxylated Steroids

StepProcedurePurposeReference
Conditioning Wash cartridge with methanol, then waterActivate the sorbent lcms.cz
Loading Apply the sample extract to the cartridgeAdsorb the analytes lcms.cz
Washing Wash with a low percentage of organic solvent in waterRemove polar interferences lcms.cz
Elution Elute with a high percentage of organic solvent (e.g., methanol, acetonitrile)Recover the target analyte lcms.cz

This is a generic protocol and requires optimization for the specific matrix and analyte.

Liquid-Liquid Extraction (LLE): LLE can also be used for sample clean-up, partitioning the analyte of interest into an immiscible solvent, leaving interfering substances behind.

For all quantitative analyses, the use of an appropriate internal standard is crucial to correct for variations in sample preparation and instrument response. For "this compound", an ideal internal standard would be a stable isotope-labeled version of the molecule (e.g., ¹³C or ²H labeled). If unavailable, a structurally similar compound with similar extraction and ionization properties could be used.

Future Research Directions and Translational Perspectives for Ergosta 7,22 Diene 2,3,9 Triol

Unexplored Biological Activities and Deeper Mechanistic Elucidation

Initial research has identified Ergosta-7,22-diene-2,3,9-triol as a cytotoxic agent against various cancer cell lines, including human myelocytic HL-60 cells and hepatoma cells. nih.govgoogle.com Studies have shown it can induce apoptosis through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, in vivo studies have demonstrated its ability to inhibit tumor growth in mice. nih.gov

However, the precise molecular targets and the full range of signaling pathways modulated by this compound are not yet fully understood. Future investigations should aim to:

Expand the Scope of Biological Screening: Systematically screen this compound against a wider array of cancer cell lines, as well as for other potential bioactivities such as anti-inflammatory, antiviral, and immunomodulatory effects. Related ergostane (B1235598) steroids have shown a variety of biological activities, including antioxidant and antimicrobial properties, suggesting that this compound may also possess a broader therapeutic window. nih.gov

Deepen Mechanistic Studies: Employ advanced molecular biology techniques to identify the direct binding partners and downstream effectors of this compound. Understanding its mechanism of action is crucial for predicting its efficacy and potential side effects. For instance, studies on other ergosterol (B1671047) derivatives have pointed to the modulation of pathways like the Bax/Bcl-2 ratio, which is critical in apoptosis regulation. mdpi.com

Investigate Anti-Angiogenic Properties: Given that some ergosterols from Ganoderma lucidum have demonstrated anti-angiogenic effects, it is pertinent to investigate whether this compound shares this activity, which would be highly relevant for cancer therapy. nih.gov

Novel Synthetic Methodologies and Combinatorial Chemistry for Analog Libraries

The natural abundance of this compound is often low, making its isolation from natural sources for extensive research and potential commercialization challenging. The development of efficient and scalable synthetic routes is therefore a critical area for future research.

Key objectives in this area include:

Development of Total Synthesis Strategies: Designing and optimizing a total synthesis pathway for this compound would ensure a reliable and scalable supply of the pure compound for research and development.

Combinatorial Chemistry for Analog Libraries: The ergostane skeleton provides a versatile scaffold for chemical modification. researchgate.net Creating libraries of analogs by modifying the functional groups on the steroid nucleus and the side chain can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.net Structure-activity relationship (SAR) studies on these analogs will be instrumental in identifying the key structural features responsible for their biological activity.

Integration of this compound Research into Systems Biology and Omics Studies

To gain a holistic understanding of the biological effects of this compound, its investigation should be integrated into systems-level approaches. Omics technologies can provide a comprehensive view of the molecular changes induced by the compound in biological systems.

Future research should focus on:

Metabolomics and Lipidomics: Analyzing the global changes in the metabolome and lipidome of cells or organisms treated with this compound can reveal its impact on metabolic pathways. gla.ac.uk A study has already shown a negative correlation between (2β,3α,9α,24R)-ergosta-7,22-diene-2,3,9-triol and certain metabolites and inflammatory factors, suggesting a role in metabolic and inflammatory regulation. mdpi.com

Proteomics and Genomics: Identifying changes in protein expression and gene transcription profiles will help to elucidate the signaling networks affected by the compound. This can lead to the discovery of novel biomarkers for its activity and patient response in clinical settings.

Sterolomics: As a sterol itself, understanding how this compound interacts with and influences the broader sterol profile (sterolome) of a cell is crucial, especially in fungi where ergosterol is a key membrane component. mdpi.com

Role in Drug Discovery and Development Pipeline (Lead Optimization and Pre-clinical Development)

With its demonstrated anti-tumor activity, this compound stands as a promising lead compound for drug discovery. nih.gov The next steps in its translational journey involve rigorous preclinical development.

Key areas for progression include:

Lead Optimization: Based on SAR data from analog libraries, medicinal chemists can design and synthesize second-generation compounds with enhanced efficacy, reduced toxicity, and improved drug-like properties (e.g., solubility, metabolic stability). The use of natural products as scaffolds for drug discovery is a well-established and successful strategy. researchgate.net

Preclinical Evaluation: Promising candidates must undergo comprehensive preclinical testing, including in vivo efficacy studies in relevant animal models of cancer and other diseases, as well as detailed pharmacokinetic and toxicology assessments to establish a preliminary safety profile.

Sustainable Production and Biotechnological Advancements

To meet the potential future demand for this compound for clinical and commercial use, sustainable and cost-effective production methods are essential.

Research in this area should explore:

Fungal Fermentation: Optimizing the culture conditions of Ganoderma lucidum or other producing fungal strains could significantly increase the yield of the compound. sciepub.com

Metabolic Engineering: Genetically modifying the biosynthetic pathways in fungi or engineering heterologous hosts like yeast or bacteria to produce this compound could offer a highly controlled and scalable production platform. nih.gov

Green Extraction Technologies: Developing environmentally friendly and efficient methods for extracting the compound from biomass, such as supercritical fluid extraction, will be important for sustainable manufacturing. sci-hub.se

Challenges and Opportunities in the Field of Ergostane Research

The broader field of ergostane research is ripe with both challenges and opportunities. Ergostane-type steroids are a diverse class of natural products with a wide range of reported biological activities. nih.gov

Challenges:

Structural Complexity: The complex stereochemistry of many ergostane derivatives makes their chemical synthesis and structural elucidation challenging.

Limited Availability: The low natural abundance of many interesting ergostanes, including this compound, hampers extensive biological evaluation.

Incomplete Mechanistic Understanding: For many ergostanes, the precise molecular mechanisms underlying their biological effects remain to be fully elucidated. nih.gov

Opportunities:

Untapped Bioactivity: Many ergostane-producing organisms, particularly fungi, remain unexplored, suggesting a vast chemical diversity waiting to be discovered. mdpi.com

Therapeutic Potential: The diverse biological activities of ergostanes, from anticancer to anti-inflammatory effects, present numerous opportunities for developing new therapeutics for a wide range of diseases. mdpi.comresearchgate.net

Biotechnological Applications: Advances in biotechnology and synthetic biology offer powerful tools to overcome the challenges of supply and to generate novel ergostane analogs with enhanced properties. dergipark.org.trfrontiersin.orgnih.gov

Q & A

Basic: What methods are recommended for isolating Ergosta-7,22-diene-2,3,9-triol from natural sources?

Answer:
Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. For example, column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is used to fractionate crude extracts. Final purification may require HPLC with reversed-phase C18 columns . For fungal sources like Ganoderma lucidum, mycelial cultures or fruiting bodies are processed, and the compound is identified via comparison with spectral databases .

Basic: What analytical techniques are used to confirm the structure of this compound?

Answer:
Structural elucidation relies on:

  • 1D/2D NMR : To assign stereochemistry (e.g., 1^1H, 13^13C, COSY, HMBC) and confirm hydroxyl group positions .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C28_{28}H46_{46}O3_3) and fragmentation patterns .
  • Optical Rotation : Specific rotation ([α]D_{D} +35° in EtOH) helps distinguish stereoisomers .

Advanced: How can researchers design experiments to evaluate the pro-apoptotic activity of this compound in cancer cells?

Answer:

  • Cell Lines : Use HL-60 (leukemia) or other cancer cell lines with controls (e.g., non-cancerous cells) .
  • Assays :
    • Annexin V/PI staining to quantify apoptosis via flow cytometry.
    • Caspase-3/7 activation assays to confirm apoptotic pathways.
    • Western blotting for Bax/Bcl-2 ratio changes and MAPK pathway modulation .
  • Dosage Optimization : Conduct dose-response curves (e.g., 10–100 μM) and time-course studies to identify IC50_{50} values .

Advanced: How should conflicting spectral data for this compound derivatives be resolved?

Answer:

  • Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., cerevisterol or ergostane analogs) .
  • Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in stereochemistry .
  • Computational Modeling : Use density functional theory (DFT) to predict 13^13C NMR shifts and validate experimental data .

Advanced: What in vivo models are appropriate for studying the anti-inflammatory effects of this compound?

Answer:

  • Murine Models :
    • DSS-induced colitis to assess intestinal inflammation.
    • Carrageenan-induced paw edema for acute inflammation .
  • Biomarkers : Measure IL-6, TNF-α, and COX-2 levels via ELISA or qPCR.
  • Dosing : Administer orally (10–50 mg/kg/day) or intraperitoneally, with pharmacokinetic studies to monitor bioavailability .

Basic: How can researchers ensure reproducibility in isolating this compound from fungal extracts?

Answer:

  • Standardized Protocols : Document extraction solvents (e.g., ethanol:water ratio), temperature, and drying methods.
  • Quality Control : Use TLC or LC-MS to track the compound during purification .
  • Reference Standards : Compare isolated compounds with commercially available ergosterol derivatives or published spectral data .

Advanced: What strategies can address low yields of this compound in synthetic or biosynthetic pathways?

Answer:

  • Biosynthetic Engineering : Overexpress cytochrome P450 enzymes in fungal hosts to enhance hydroxylation steps .
  • Synthetic Modifications : Optimize protecting group strategies for hydroxyls during total synthesis.
  • Fermentation Optimization : Adjust culture conditions (pH, aeration, nitrogen sources) for Ganoderma species to boost production .

Advanced: How can multi-omics approaches elucidate the mechanism of action of this compound?

Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated cells (e.g., apoptosis-related genes).
  • Metabolomics : LC-MS-based profiling to track changes in metabolic pathways (e.g., lipid peroxidation).
  • Network Pharmacology : Integrate omics data with STRING or KEGG databases to map signaling networks (e.g., Akt/NF-κB) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.